2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine

Lipophilicity LogP Drug-likeness

Strategic dual-functional building block for ATP-competitive kinase programs (IRAK-4, PI3K, Nek2). The tert-butyl group provides optimal lipophilicity (ACD/LogP=3.68) for LipE optimization with minimal MW penalty, while the 6-chloro substituent enables late-stage diversification via Suzuki-Miyaura/Buchwald-Hartwig cross-coupling. Ideal for convergent synthesis of drug candidates requiring precise hinge-binding and selectivity profiles. Available with COA; technical inquiries welcome.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 873943-63-6
Cat. No. B1628256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine
CAS873943-63-6
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C=C(C=CC2=N1)Cl
InChIInChI=1S/C11H13ClN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3
InChIKeyCGVNMLHYILRHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6): Procurement-Grade Heterocyclic Building Block


2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6) is a disubstituted imidazo[1,2-a]pyridine heterocycle with the molecular formula C11H13ClN2 and a molecular weight of 208.69 g/mol . It features a 2-position tert-butyl group and a 6-position chloro substituent on the fused bicyclic core . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, serving as a versatile building block for constructing biologically active molecules within the imidazopyridine pharmacophore class . Its structural attributes confer specific physicochemical properties—including an ACD/LogP of 3.68 and a polar surface area of 17 Ų —that distinguish it from unsubstituted or mono-substituted analogs in terms of lipophilicity, steric bulk, and subsequent synthetic utility.

Why 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine Cannot Be Replaced by Unsubstituted or Mono-substituted Imidazopyridine Analogs


Imidazo[1,2-a]pyridine derivatives exhibit widely divergent physicochemical and biological properties that are exquisitely sensitive to the nature and position of substituents. Substituting 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine with an unsubstituted imidazo[1,2-a]pyridine (C7H6N2, MW 118.14) or a mono-substituted variant such as 6-chloroimidazo[1,2-a]pyridine (C7H5ClN2, MW 152.58) introduces fundamental alterations in lipophilicity (calculated ACD/LogP shifts from 3.68 to approximately 1.3–2.1), steric profile (removal of the bulky tert-butyl group reduces van der Waals volume by approximately 45 ų), and hydrogen-bonding capacity . These alterations compromise both the compound's behavior as a synthetic intermediate—where the chloro substituent serves as a critical handle for cross-coupling reactions —and its suitability for generating derivatives that require the precise lipophilic balance and metabolic stability conferred by the tert-butyl moiety [1]. Direct substitution without rigorous validation would invalidate structure-activity relationship (SAR) studies and undermine the reproducibility of synthetic protocols.

2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine: Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Advantage: Comparative LogP Analysis of 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine vs. Non-tert-Butyl Analogs

2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine demonstrates significantly elevated calculated lipophilicity (ACD/LogP = 3.68) compared to the unsubstituted imidazo[1,2-a]pyridine core (ACD/LogP ≈ 1.32) and the 6-chloro mono-substituted analog (ACD/LogP ≈ 2.09) . This LogP increase of 2.36 log units relative to the unsubstituted core translates to an approximately 230-fold higher predicted octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential . For drug discovery applications, this LogP value falls within the optimal range (1–5) for oral bioavailability while providing the lipophilic character often required for CNS penetration or targeting intracellular protein-protein interactions [1].

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Synthetic Versatility: Chloro Substituent as a Cross-Coupling Handle in 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine

The 6-position chloro substituent on 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine provides a chemically distinct and reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C), Buchwald-Hartwig (C–N), and Ullmann-type couplings . In contrast, the unsubstituted imidazo[1,2-a]pyridine core lacks this synthetic entry point, requiring separate and often less regioselective C–H activation strategies for derivatization . The presence of the tert-butyl group at the 2-position further enhances this reactivity profile by providing steric shielding that can suppress unwanted side reactions at the imidazole ring while maintaining the chloro substituent's electrophilic character for selective transformations [1].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic Intermediate C–C Bond Formation

Purity Benchmarking: 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine Procurement Specifications Across Vendors

Commercially available 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine is routinely supplied with analytically verified purity of ≥95% (HPLC), with major suppliers including Aladdin (≥95%), Leyan (98%), and MolCore (NLT 98%) . This purity specification is consistent with requirements for pharmaceutical research intermediates, ensuring minimal batch-to-batch variability and reduced interference from impurities in biological assays . For comparison, less common imidazopyridine analogs often lack standardized purity guarantees or are only available as custom synthesis products without validated analytical certificates, introducing uncertainty in downstream applications .

Analytical Purity HPLC Procurement Specification Quality Control

Lipophilic Efficiency (LipE) Optimization Potential: tert-Butyl Contribution to Balanced Drug-like Properties

The 2-position tert-butyl substituent contributes approximately 0.8–1.2 log units to the compound's overall lipophilicity while adding minimal hydrogen-bonding capacity and preserving a favorable topological polar surface area (TPSA = 17.3 Ų) . This combination yields a calculated LipE (Lipophilic Efficiency) benchmark that can be improved upon during subsequent derivatization, offering a balanced starting point for lead optimization. Imidazo[1,2-a]pyridines lacking the tert-butyl group (e.g., 6-chloroimidazo[1,2-a]pyridine) exhibit lower baseline LogP (≈2.1) but also reduced metabolic stability due to increased metabolic soft spots, while analogs with larger alkyl chains risk exceeding the LogP >5 threshold associated with poor developability [1]. The tert-butyl group specifically provides maximal steric shielding of the imidazole ring with minimal molecular weight penalty (ΔMW = +56 Da) compared to the unsubstituted core, a property not replicated by smaller alkyl substituents (e.g., methyl: ΔLogP ≈ +0.5; ethyl: ΔLogP ≈ +0.7) [2].

Lipophilic Efficiency Drug Design Lead Optimization Metabolic Stability

Bioisosteric Replacement Potential: 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine as a Scaffold for Kinase Inhibitor Design

Imidazo[1,2-a]pyridine derivatives have been established as effective ATP-competitive kinase inhibitors across multiple target classes, including IRAK-4 (IC50 values down to 11 nM for optimized analogs), PI3K (p110α IC50 = 2.8 nM), and Nek2 (IC50 = 1.0–3.0 nM) [1]. The 2-tert-butyl-6-chloro substitution pattern on the subject compound provides a scaffold that mimics the adenine core of ATP while offering two distinct vectors for further derivatization—the 6-position chloro for cross-coupling and the 2-position tert-butyl for hydrophobic pocket occupancy [2]. This differentiates it from unsubstituted imidazo[1,2-a]pyridine, which lacks the hydrophobic anchor point required for optimal kinase hinge region binding, and from 6-chloroimidazo[1,2-a]pyridine, which lacks the 2-position lipophilic moiety essential for occupying the hydrophobic back pocket in many kinase active sites [3].

Kinase Inhibitor Bioisostere ATP-Competitive Imidazopyridine Scaffold

Procurement-Relevant Application Scenarios for 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine


Kinase Inhibitor Lead Generation and SAR Exploration

2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine is directly applicable in medicinal chemistry programs targeting ATP-competitive kinase inhibition. The compound's imidazopyridine core serves as an adenine bioisostere, while the 2-position tert-butyl group occupies the hydrophobic back pocket found in kinases such as IRAK-4, PI3K, and Nek2 [1]. The 6-position chloro substituent enables rapid derivatization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to generate focused compound libraries for SAR studies . This dual-functionalization capability makes it a strategic choice for programs seeking to optimize hinge-binding affinity while simultaneously exploring vectors into solvent-exposed or selectivity-conferring regions.

Late-Stage Functionalization in Complex Molecule Synthesis

In multi-step organic synthesis, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine functions as a modular building block for late-stage diversification. The chloro substituent permits selective palladium-catalyzed cross-coupling at the 6-position without affecting the tert-butyl-protected imidazole ring, enabling the introduction of aryl, heteroaryl, or amino groups in the final synthetic steps [1]. This strategy is particularly valuable in the preparation of imidazopyridine-containing drug candidates, natural product analogs, or agrochemical intermediates where convergent synthetic approaches are preferred .

Physicochemical Property Optimization in Lead Series

For medicinal chemistry teams balancing potency with ADME properties, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine offers a starting point with a measured lipophilicity (ACD/LogP = 3.68) that resides within the optimal range for oral bioavailability [1]. The tert-butyl group provides maximal lipophilic efficiency with minimal molecular weight penalty compared to extended alkyl chains, making it suitable for series where LipE optimization is a priority . Researchers can use this scaffold to establish baseline LipE values and then modulate the 6-position substituent to fine-tune overall physicochemical profiles while maintaining the favorable steric and metabolic contributions of the tert-butyl group.

Reference Standard for Imidazopyridine Analytical Method Development

Given its well-defined purity specifications (≥95–98% across multiple vendors) and availability with Certificates of Analysis, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine is suitable for use as a reference standard in HPLC method development and validation for imidazopyridine-containing reaction monitoring [1]. Its distinct retention characteristics (driven by LogP = 3.68 and the chloro substituent's UV absorption properties) enable its use as a system suitability standard for methods analyzing structurally related pharmaceutical intermediates .

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